N'-(2-fluorobenzylidene)benzohydrazide
Description
N'-(2-Fluorobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 2-fluorobenzaldehyde. This compound features a benzohydrazide backbone substituted with a 2-fluorobenzylidene group, forming an (E)-configuration around the azomethine (–NHN=CH–) bond . Its structure has been confirmed by FT-IR, NMR (¹H and ¹³C), and mass spectrometry (m/z 388–389) . The compound crystallizes as a white solid with a melting point of 289°C in its pure form , though derivatives with additional functional groups (e.g., pyrrolo[2,3-d]pyrimidine) exhibit higher melting points (e.g., 307°C) due to enhanced molecular rigidity .
Hydrazones, including this compound, are pharmacologically significant due to their antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
BXIIVGFLDBHJKU-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Comparison
Notes:
- Halogen substituents (F, Cl) generally lower melting points compared to polar groups (e.g., NO₂, OCH₃) due to reduced hydrogen bonding .
- Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability and resonance effects, as seen in mass spectral fragmentation patterns .
Table 2: Cytotoxicity and Enzyme Inhibition
Key Findings :
- Chlorinated derivatives (e.g., 5a) exhibit superior cytotoxicity against cancer cells compared to fluorinated analogues, likely due to enhanced electrophilicity and DNA intercalation .
- Fluorine’s electronegativity improves enzyme selectivity; however, chloro-substituted hydrazones show stronger inhibition of cholinesterases (AChE) and monoamine oxidases (MAO) .
Electronic and Computational Properties
Table 3: Quantum Chemical Parameters
| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hardness (η) | Reference |
|---|---|---|---|---|---|
| N'-(4-Aminobenzylidene)benzohydrazide | -8.21 | -1.98 | 6.23 | 3.12 | |
| N'-(4-(Dimethylamino)benzylidene)benzohydrazide | -7.85 | -1.75 | 6.10 | 3.05 |
Insights :
- Electron-donating groups (e.g., –N(CH₃)₂) raise HOMO energy, increasing nucleophilic reactivity.
- Lower energy gaps (ΔE) correlate with higher bioactivity, suggesting fluorinated derivatives may require structural optimization for improved charge transfer .
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